N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)-N-phenylacetamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)-N-phenylacetamide is a chemical compound that has been the subject of significant scientific research in recent years. This compound has been found to have a variety of potential applications in the fields of medicine, biology, and chemistry. In
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)-N-phenylacetamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as tyrosine kinases, which are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis, or programmed cell death, in these cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)-N-phenylacetamide in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been found to be relatively stable and non-toxic, which makes it safe to handle in the laboratory. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)-N-phenylacetamide. One area of research could be to further investigate the compound's potential as a therapeutic agent for the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, research could be conducted to better understand the compound's mechanism of action, which could lead to the development of more effective treatments for these diseases. Finally, research could be conducted to explore the compound's potential applications in the field of organic chemistry, which could lead to the development of new and useful compounds.
Synthesis Methods
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)-N-phenylacetamide involves the reaction of 2-(4-methoxyphenyl)acetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-phenyl-2-aminoacetamide. The final product is obtained through the oxidation of the thioamide intermediate with hydrogen peroxide.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)-N-phenylacetamide has been found to have a variety of potential applications in scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, this compound has been found to have potential applications in the field of organic chemistry, as it can be used as a building block for the synthesis of other compounds.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-24-18-9-7-15(8-10-18)13-19(21)20(16-5-3-2-4-6-16)17-11-12-25(22,23)14-17/h2-12,17H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEHMIBTUHTUHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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